molecular formula C12H10O5 B591142 3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN CAS No. 135105-90-7

3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN

Cat. No.: B591142
CAS No.: 135105-90-7
M. Wt: 234.207
InChI Key: ALCPFSFVEWTFSH-UHFFFAOYSA-N
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Description

3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an epoxy group, two methoxy groups, and a fused furobenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzofuran ring system, introduction of the epoxy group, and methoxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs with specific biological activities.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN involves its interaction with specific molecular targets and pathways. The epoxy group and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, interact with cellular receptors, and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN: Lacks the dihydro component, resulting in different chemical properties and reactivity.

    3A,8A-DIHYDRO-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN:

Uniqueness

3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN stands out due to the presence of both the epoxy and methoxy groups, which confer unique chemical properties and reactivity. These features make it a versatile compound for various scientific research applications.

Properties

CAS No.

135105-90-7

Molecular Formula

C12H10O5

Molecular Weight

234.207

InChI

InChI=1S/C12H10O5/c1-13-5-3-6(14-2)8-7(4-5)15-11-9(8)10-12(16-10)17-11/h3-4,9,11H,1-2H3

InChI Key

ALCPFSFVEWTFSH-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C3C(OC2=C1)OC4=C3O4)OC

Synonyms

3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN

Origin of Product

United States

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